Ethyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate
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Overview
Description
2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate, ethyl 2-propenoate, and 2-hydroxyethyl 2-propenoate is a complex polymer used in various industrial applications. This compound is a type of acrylate polymer, which is known for its versatility and wide range of uses in coatings, adhesives, and sealants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this polymer involves the polymerization of 2-propenoic acid, 2-methyl-, methyl ester with butyl 2-propenoate, ethyl 2-propenoate, and 2-hydroxyethyl 2-propenoate. The polymerization process typically requires the use of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the polymerization process is carried out in large reactors where the monomers are mixed with the initiators and other additives. The reaction is maintained at a specific temperature and pressure to ensure complete polymerization. The resulting polymer is then purified and processed into the desired form .
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under controlled conditions
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds and other substituted derivatives
Scientific Research Applications
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and durability
Mechanism of Action
The mechanism of action of this polymer involves its ability to form strong covalent bonds with various substrates. The presence of different functional groups in the polymer allows it to interact with a wide range of molecules, making it highly versatile. The polymer can form cross-linked networks, enhancing its mechanical strength and stability .
Comparison with Similar Compounds
Similar Compounds
Polyacrylic acid: A simpler acrylate polymer used in similar applications but with different properties.
Polymethyl methacrylate: Another acrylate polymer known for its transparency and rigidity.
Methyl methacrylate butyl acrylate polymer: Similar in composition but with different mechanical properties and applications
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate, ethyl 2-propenoate, and 2-hydroxyethyl 2-propenoate lies in its combination of monomers, which provides a balance of flexibility, adhesion, and durability. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .
Properties
CAS No. |
33395-08-3 |
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Molecular Formula |
C22H36O9 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;2-methylidenehexanoic acid;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.C5H8O3.2C5H8O2/c1-3-4-5-6(2)7(8)9;1-2-5(7)8-4-3-6;1-4(2)5(6)7-3;1-3-5(6)7-4-2/h2-5H2,1H3,(H,8,9);2,6H,1,3-4H2;1H2,2-3H3;3H,1,4H2,2H3 |
InChI Key |
ARPDJPNXTXZZGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)C(=O)O.CCOC(=O)C=C.CC(=C)C(=O)OC.C=CC(=O)OCCO |
Origin of Product |
United States |
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